molecular formula C23H21NO4 B11399007 N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11399007
M. Wt: 375.4 g/mol
InChI Key: INZSVDZKOXVRRC-UHFFFAOYSA-N
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Description

N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a furochromene core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps. One common method includes the initial formation of the furochromene core, followed by the introduction of the benzyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
  • 2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}-N-{3-(2-oxo-1-pyrrolidinyl)propyl}acetamide

Uniqueness

N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its specific benzyl group and acetamide moiety, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-benzyl-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H21NO4/c1-13-15(3)27-20-11-21-18(9-17(13)20)14(2)19(23(26)28-21)10-22(25)24-12-16-7-5-4-6-8-16/h4-9,11H,10,12H2,1-3H3,(H,24,25)

InChI Key

INZSVDZKOXVRRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4)C)C

Origin of Product

United States

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